Decahydro-1-benzoxepin-2-ol
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Overview
Description
Decahydro-1-benzoxepin-2-ol is a bicyclic organic compound that consists of an oxepin ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decahydro-1-benzoxepin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(4-chlorophenoxy)butanoic acid with phosphorus pentaoxide in dry toluene, followed by further reactions to form the desired benzoxepin derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing with aromatic aldehydes and anhydrous sodium acetate in glacial acetic acid .
Chemical Reactions Analysis
Types of Reactions: Decahydro-1-benzoxepin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Decahydro-1-benzoxepin-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as sedative-hypnotic effects.
Medicine: Explored for its potential therapeutic effects, including anti-neuroinflammatory properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Decahydro-1-benzoxepin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Benzoxepin: An isomer with the oxygen positioned differently in the oxepin ring.
2-Benzoxepin: Another isomer with a distinct oxygen position.
3-Benzoxepin: An isomer with the oxygen furthest from the benzene ring.
Uniqueness: Decahydro-1-benzoxepin-2-ol is unique due to its specific structure and the resulting chemical and biological properties
Properties
CAS No. |
62787-41-1 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,3,4,5,5a,6,7,8,9,9a-decahydrobenzo[b]oxepin-2-ol |
InChI |
InChI=1S/C10H18O2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h8-11H,1-7H2 |
InChI Key |
KYLHPPXZEKWTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC(O2)O |
Origin of Product |
United States |
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